molecular formula C17H19N5O8 B1425209 N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid CAS No. 1781941-93-2

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid

Cat. No.: B1425209
CAS No.: 1781941-93-2
M. Wt: 421.4 g/mol
InChI Key: JKTBCMILCFDKEJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

ROS 234 dioxalate is a potent antagonist of the H3 receptor . The H3 receptor is a G-protein-coupled receptor (GPCR) that is predominantly expressed in the central nervous system (CNS). It plays a crucial role in the release and synthesis of histamine, a neurotransmitter involved in a variety of physiological functions including sleep-wake regulation, cognitive processes, and feeding behavior .

Mode of Action

ROS 234 dioxalate interacts with the H3 receptor, inhibiting its function . This inhibition disrupts the normal signaling pathways of the H3 receptor, leading to changes in the release and synthesis of histamine .

Biochemical Pathways

The primary biochemical pathway affected by ROS 234 dioxalate is the histaminergic pathway . By inhibiting the H3 receptor, ROS 234 dioxalate disrupts the normal functioning of this pathway, leading to changes in the levels of histamine in the brain . The downstream effects of this disruption can include alterations in sleep-wake cycles, cognitive processes, and feeding behavior .

Pharmacokinetics

This means that while ROS 234 dioxalate can interact with H3 receptors in the peripheral nervous system, its ability to access H3 receptors in the central nervous system is limited . This can impact the bioavailability of ROS 234 dioxalate and its overall effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of ROS 234 dioxalate’s action primarily involve changes in histamine signaling . By inhibiting the H3 receptor, ROS 234 dioxalate disrupts the normal release and synthesis of histamine, leading to alterations in the physiological processes that histamine is involved in .

Action Environment

The action, efficacy, and stability of ROS 234 dioxalate can be influenced by a variety of environmental factors. For instance, factors that affect the integrity of the blood-brain barrier, such as inflammation or injury, could potentially impact the ability of ROS 234 dioxalate to access H3 receptors in the central nervous system . Additionally, factors that affect the expression or function of H3 receptors, such as genetic variations or the presence of other drugs, could also influence the action of ROS 234 dioxalate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid involves the reaction of N-[3-(1H-imidazol-4-yl)propyl]-1H-benzimidazol-2-amine with oxalic acid to form the dioxalate salt . The reaction typically occurs under controlled conditions with specific temperature and solvent requirements to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid primarily undergoes substitution reactions due to the presence of the imidazole and benzimidazole rings. These reactions can be catalyzed by various reagents under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazole or benzimidazole derivatives .

Properties

IUPAC Name

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTBCMILCFDKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid
Reactant of Route 2
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid
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N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid
Reactant of Route 4
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid
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Reactant of Route 5
N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid
Reactant of Route 6
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N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid

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